molecular formula C15H20O7 B1581308 Triallyl citrate CAS No. 6299-73-6

Triallyl citrate

Cat. No. B1581308
CAS RN: 6299-73-6
M. Wt: 312.31 g/mol
InChI Key: PLCFYBDYBCOLSP-UHFFFAOYSA-N
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Description

Triallyl citrate (TAC) is an organic compound that is widely used in laboratory experiments, particularly in the field of biochemistry and physiology. It is a colorless liquid with a pleasant odor, and is highly soluble in ether and ethanol. TAC is a derivative of citric acid, and is a type of trialkyl citrate. It is used in a variety of applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

  • Lithium-Ion Batteries

    • Field : Electrochemistry .
    • Application : TAIC is used as an electrolyte additive for lithium-ion batteries, specifically for layered lithium nickel cobalt manganese oxide (NCM) and lithium cobalt oxide (LiCoO2) cathodes .
    • Method : TAIC is introduced into the electrolyte, forming protective films on the cathode surface by electrochemical oxidation . This greatly promotes the stability of the cathode material-electrolyte interface .
    • Results : By adding 0.5 wt.% of TAIC into the electrolyte, the battery exhibited outstanding performances. The thickness swelling decreased to about 6% after storage at 85 °C for 24 h, while the capacity retention of cycle-life performances under high temperature of 45 °C after the 600th cycle increased 10% in comparison with the batteries without TAIC .
  • UV Radiation Cross-Linking of Polyethylene

    • Field : Polymer Chemistry .
    • Application : TAIC is used in the UV radiation cross-linking process of polyethylene for the production of high voltage cable insulation materials .
    • Method : The UV radiation cross-linking reaction of polyethylene is initiated by benzophenone, and the multi-functional cross-linker TAIC is required for the cross-linking process to occur .
    • Results : The study provides reliable information for the optimization of the polyethylene UV radiation cross-linking process and the development of insulation materials for high-voltage cables that can withstand more than 500 kV in real applications .
  • Nonflammable, Elastic, and Fast Lithium Ion Conducting Solid Polymer Electrolyte (SPE)

    • Field : Material Science .
    • Application : TAIC is used as a crosslinking agent in the development of a nonflammable, elastic, and fast lithium ion conducting SPE .
    • Method : TAIC is introduced into the vulcanized nitrile butadiene rubber (v-NBR) matrix along with an ionic liquid plasticizer .
    • Results : The study resulted in the development of a nonflammable, elastic, and fast lithium ion conducting SPE .
  • Wastewater Treatment

    • Field : Environmental Science .
    • Application : TAIC has featured in wastewater treatment as a refractory organic compound due to the significant production capability and negative environmental impact .
    • Method : TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
    • Results : Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .
  • Improvement of Various Rubbers and Fluorine Rubber

    • Field : Material Science .
    • Application : TAIC is used for the improvement of various rubbers and fluorine rubber .
    • Method : TAIC is added to the rubber material during the manufacturing process .
    • Results : The addition of TAIC improves the properties of the rubber, making it more durable and resistant to wear .
  • EVA Film for Solar Battery Encapsulation

    • Field : Renewable Energy .
    • Application : TAIC is used in the production of EVA film for solar battery encapsulation .
    • Method : TAIC is incorporated into the EVA film during the manufacturing process .
    • Results : The addition of TAIC enhances the properties of the EVA film, making it more suitable for solar battery encapsulation .
  • Coatings and Foam Coatings

    • Field : Material Science .
    • Application : TAIC is used in the production of coatings and foam coatings .
    • Method : TAIC is incorporated into the coating material during the manufacturing process .
    • Results : The addition of TAIC enhances the properties of the coatings, making them more durable and resistant to wear .
  • Improvement of Plastic

    • Field : Polymer Chemistry .
    • Application : TAIC is used for the improvement of plastic .
    • Method : TAIC is added to the plastic material during the manufacturing process .
    • Results : The addition of TAIC improves the properties of the plastic, making it more durable and resistant to wear .
  • Material for Polymer Alloy

    • Field : Polymer Chemistry .
    • Application : TAIC is used as a material for polymer alloy .
    • Method : TAIC is incorporated into the polymer alloy during the manufacturing process .
    • Results : The addition of TAIC enhances the properties of the polymer alloy, making it more suitable for various applications .
  • Wire & Cable Insulation

    • Field : Electrical Engineering .
    • Application : TAIC is used in the production of wire and cable insulation .
    • Method : TAIC is incorporated into the insulation material during the manufacturing process .
    • Results : The addition of TAIC enhances the properties of the insulation, making it more durable and resistant to wear .

properties

IUPAC Name

tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFYBDYBCOLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064212
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
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Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triallyl citrate

CAS RN

6299-73-6
Record name 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate
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Record name Triallyl citrate
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Record name Triallyl citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
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Record name Triallyl citrate
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Record name TRIALLYL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Matsumoto, T Ohata, M Oiwa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… In the polymerization of triallyl citrate investigated in this paper, the degree of polymerization was quite large, as can be seen in Table 2: therefore, the polymerization of triallyl citrate is …
Number of citations: 18 www.journal.csj.jp
T Ohata, A Matsumoto, M Oiwa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
… Triallyl citrate (TAC) was copolymerized with allyl benzoate (ABz), vinyl acetate (VAc), vinyl … In a previous paperº9 we have suggested that the polynerization of triallyl citrate (TAC) …
Number of citations: 20 www.journal.csj.jp
N Kumamoto, N Chanthaset, H Ajiro - Polymer Degradation and Stability, 2020 - Elsevier
… In this study, we employed triallyl citrate (TACA) [23] and diallyl malic acid (DAMA) [33] as initiators for lactide polymerization for the first time, together with allyl alcohol (Alc) (Fig. 1). The …
Number of citations: 7 www.sciencedirect.com
T Ohata, A Matsumoto, M Oiwa - Journal of Polymer Science …, 1975 - Wiley Online Library
… that the polymerization of triallyl citrate proceeds by means of … the rate of polymerization of triallyl citrate is around 6 times … hydroxyl group present in the triallyl citrate molecule. In order to …
Number of citations: 14 onlinelibrary.wiley.com
T Ohata, K Kasahara, A Matsumoto… - Journal of Polymer …, 1979 - Wiley Online Library
… We have studied the polymerization of allyl esters of hydroxycarboxylic acid, including triallyl citrate,*,* diallyl malate (DAMa), and diallyl tartrate (DATa)=; these allyl esters showed …
Number of citations: 4 onlinelibrary.wiley.com
TY Cheng - Journal of the Chinese Chemical Society, 1954 - Wiley Online Library
… I, The physical comtants of polymers of diallyl phthalate, &ally1 adipate, triallyl citrate, ally1 stearate, allyl lactate and allyl oleate are shown in Table 1,2 3 4,5 , 6 and Fig. 1 respective- …
Number of citations: 1 onlinelibrary.wiley.com
AM Usmani, IO Salyer - Journal of Materials Science, 1981 - Springer
… Allylic co-monomers such as diallyl adipate and triallyl citrate also formed interesting co-polymers and ter-polymers with DAP. DAP/ epoxy interpenetrating polymer networks were also …
Number of citations: 15 link.springer.com
A Matsumoto, K Watanabe, H Aota, Y Takayama… - Polymer, 2000 - Elsevier
… of the uncyclized radical, K c , was evaluated to be 3.0 and 0.53 mol/l for TAIC and TAC, respectively, by using the kinetic equation derived for the cyclopolymerization of triallyl citrate [6]. …
Number of citations: 16 www.sciencedirect.com
TT Greenwood, SH Pinner, RR Smith, V Wycherley - 1964 - osti.gov
… , polymethyl methacrylate, cellulose acetobutyrate, or polyisobutylene, and the polymerizable compound is a poly allyl ester such as diallyl sebacate, triallyl cyanurate, or triallyl citrate. (…
Number of citations: 0 www.osti.gov
A Matsumoto, H Inoue, T Matsumoto… - Journal of …, 1989 - Taylor & Francis
… of the uncyclized radical, K,, was evaluated to be 0.53 and 3.0 mol/L for TAC and TAIC, respectively, by using the kinetic equation derived for the cyclopolymerization of triallyl citrate …
Number of citations: 31 www.tandfonline.com

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